molecular formula C12H18N2O2S B1521872 tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate CAS No. 1198785-11-3

tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate

Cat. No.: B1521872
CAS No.: 1198785-11-3
M. Wt: 254.35 g/mol
InChI Key: OUCWZNFVBQDHTK-UHFFFAOYSA-N
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Description

tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate is a high-value chemical intermediate designed for pharmaceutical and organic synthesis research. This compound features a pyridine ring system, a common motif in medicinal chemistry , which is further functionalized with a protected amine (Boc group) and an ethylthio side chain. The Boc (tert-butoxycarbonyl) protecting group, a standard in synthetic chemistry , enhances the molecule's stability and allows for selective deprotection under mild acidic conditions to generate the free amine in multi-step synthesis. The ethylthio moiety at the 6-position of the pyridine ring offers a versatile handle for further chemical modifications, such as oxidation to sulfone or sulfoxide groups, or participation in transition-metal-catalyzed coupling reactions, making it a valuable scaffold for constructing more complex molecules. Its primary research applications include serving as a key precursor in the development of potential therapeutics, where 3-aminopyridine derivatives are frequently explored . Researchers utilize this compound as a building block for the synthesis of unsymmetrical diurea frameworks and other nitrogen-containing heterocycles of biological interest. As a reagent, it facilitates the exploration of structure-activity relationships in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting. For specific storage and handling conditions, please refer to the safety data sheet.

Properties

IUPAC Name

tert-butyl N-(6-ethylsulfanylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-5-17-10-7-6-9(8-13-10)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCWZNFVBQDHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate typically involves the following key steps:

  • Introduction of the tert-butyl carbamate protecting group on the pyridin-3-yl amine.
  • Functional group transformations at the 6-position of the pyridine ring to install the ethylthio substituent.
  • Reduction and substitution reactions to convert intermediate functional groups to the desired ethylthio moiety.

Stepwise Preparation Methods

Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Intermediate

A common precursor to the target compound is tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, which can be synthesized by reduction of the corresponding ester derivative:

Parameter Details
Starting Material Ethyl 5-(tert-butoxycarbonylamino)picolinate
Reducing Agent Lithium aluminium hydride (LiAlH4)
Solvent Tetrahydrofuran (THF) or diethyl ether
Temperature 0 °C to room temperature
Reaction Time 3 to 12 hours
Atmosphere Inert (Nitrogen)
Workup Quenching with water and sodium hydroxide, filtration, concentration, and purification by column chromatography
Yield 60-78%

This reduction converts the ester group to a hydroxymethyl substituent at the 6-position of the pyridine ring while retaining the tert-butyl carbamate protecting group on the amino substituent at the 3-position.

Conversion of Hydroxymethyl to Bromomethyl Intermediate

The hydroxymethyl group at the 6-position can be converted to a bromomethyl group using carbon tetrabromide and triphenylphosphine in dichloromethane at 0 °C:

Parameter Details
Reagents Carbon tetrabromide (CBr4), triphenylphosphine (PPh3)
Solvent Dichloromethane (DCM)
Temperature 0 °C
Reaction Time 30 minutes
Workup Evaporation and purification by silica gel chromatography
Product 2-bromomethyl-5-tert-butoxycarbonylaminopyridine

This step activates the 6-position substituent for nucleophilic substitution.

Nucleophilic Substitution to Install Ethylthio Group

The bromomethyl intermediate is then subjected to nucleophilic substitution with ethanethiol or an ethylthiolate salt to introduce the ethylthio group at the 6-position:

Parameter Details
Nucleophile Ethanethiol (EtSH) or ethylthiolate anion
Solvent Polar aprotic solvents such as DMF or DMSO
Temperature Room temperature to moderate heating (e.g., 40-60 °C)
Reaction Time Several hours until completion (monitored by TLC or HPLC)
Workup Standard aqueous workup and purification
Expected Yield Moderate to high, depending on reaction conditions

This substitution replaces the bromide with the ethylthio substituent, completing the synthesis of this compound.

Alternative Synthetic Approaches

Curtius Rearrangement for Carbamate Formation

An alternative method to introduce the tert-butyl carbamate protecting group involves a one-pot Curtius rearrangement of the corresponding carboxylic acid precursor using diphenylphosphoryl azide (DPPA), triethylamine, and tert-butanol/toluene solvent mixture. This method affords the tert-butyl carbamate directly with moderate yields (~60%) and good purity:

Parameter Details
Reagents DPPA, triethylamine, tert-butanol/toluene (1:1)
Temperature Heating at 100 °C for 12-20 hours
Workup Acid hydrolysis of isocyanate intermediate, purification
Yield ~60%

This method is useful when the starting material is a carboxylic acid derivative and avoids isolation of unstable intermediates.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Reduction Ethyl 5-(tert-butoxycarbonylamino)picolinate LiAlH4, THF or diethyl ether, 0 °C to RT, 3-12 h tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 60-78 Inert atmosphere, careful quenching
2 Bromination tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate CBr4, PPh3, DCM, 0 °C, 30 min 2-bromomethyl-5-tert-butoxycarbonylaminopyridine ~70-80 Activation for substitution
3 Nucleophilic substitution Bromomethyl intermediate Ethanethiol or ethylthiolate, DMF/DMSO, RT-60 °C This compound Moderate to high Key step to install ethylthio group
Alt. 4 Curtius rearrangement Corresponding carboxylic acid DPPA, triethylamine, t-butanol/toluene, 100 °C, 12-20 h tert-Butyl carbamate derivative ~60 One-pot, avoids isolation of isocyanate

Research Findings and Notes

  • The reduction step using lithium aluminium hydride is critical and requires careful temperature control and inert atmosphere to avoid side reactions and ensure high yield of the hydroxymethyl intermediate.
  • Bromination with carbon tetrabromide and triphenylphosphine is a mild and selective method to convert primary alcohols to bromides, suitable for further nucleophilic substitution.
  • The nucleophilic substitution to introduce the ethylthio group can be optimized by choice of solvent and nucleophile form (thiol vs. thiolate) to maximize yield and minimize side reactions.
  • The Curtius rearrangement approach provides an alternative route to the carbamate-protected amine, especially useful when starting from carboxylic acid precursors and when direct carbamate formation is desired.
  • Purification typically involves silica gel chromatography with solvent gradients such as petroleum ether/ethyl acetate or dichloromethane/methanol mixtures.
  • Characterization data from literature include ^1H NMR signals consistent with the tert-butyl group (singlet around 1.4-1.5 ppm), aromatic protons in the 7-9 ppm range, and mass spectrometry confirming molecular ion peaks matching the expected molecular weight.

Chemical Reactions Analysis

Common Reagents and Conditions Used in These Reactions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, alkoxides.

Major Products Formed from These Reactions

  • Oxidation forms sulfoxides or sulfones.

  • Reduction may yield the corresponding alcohols or amines.

  • Substitution results in derivatives where the ethylthio group is replaced by other functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its biological activity associated with the pyridine and carbamate moieties. Research indicates that compounds containing these functional groups can exhibit significant interactions with biological targets, making them candidates for drug development.

  • Biological Activity : Studies have shown that tert-butyl (6-(ethylthio)pyridin-3-yl)carbamate may possess properties that inhibit specific enzymes or receptors, which could be useful in treating diseases such as cancer or infections caused by viruses like SARS-CoV .

Agrochemical Applications

The structure of this compound suggests potential use in agrochemicals, particularly as a pesticide or herbicide. The ethylthio substitution may enhance the compound's ability to interact with plant systems or pests.

Synthesis of Novel Compounds

This compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties, such as increased potency or selectivity towards specific biological targets.

Case Study 1: Inhibition of SARS-CoV Protease

In a study focusing on the design and synthesis of low-molecular-weight inhibitors for the SARS-CoV 3CL protease, derivatives of pyridine-based compounds were evaluated for their inhibitory activity. This compound and similar compounds were found to exhibit promising results, suggesting their potential role in antiviral drug development .

Case Study 2: Agrochemical Efficacy

Research has explored the efficacy of various ethylthio-substituted pyridines in agricultural applications. Compounds similar to this compound demonstrated effectiveness against certain pests, indicating their viability as new agrochemical agents .

Comparative Data Table

Compound NameStructureUnique FeaturesApplications
This compoundStructureContains ethylthio group; potential biological activityPharmaceuticals, Agrochemicals
Tert-butyl carbamateStructureBasic structure without pyridine; widely used in synthesisOrganic Synthesis
Methylthio-substituted pyridinesStructureExhibits diverse biological activities; drug discoveryPharmaceuticals

Mechanism of Action

Molecular Targets and Pathways Involved

  • Enzymes: : It can act as an inhibitor or activator of enzymes by binding to their active sites.

  • Signaling Pathways: : Modulation of signaling pathways involved in cell growth and differentiation.

Similar Compounds and Their Uniqueness

  • tert-Butyl (6-methylpyridin-3-yl)carbamate: : Similar structure but lacks the ethylthio group.

  • tert-Butyl (6-(methylthio)pyridin-3-yl)carbamate: : Similar but with a methylthio group instead of ethylthio.

  • tert-Butyl (6-(phenylthio)pyridin-3-yl)carbamate: : Features a phenylthio group, adding bulk and altering electronic properties.

This uniqueness stems from the ethylthio substituent, which imparts different electronic and steric characteristics, thus affecting the compound’s reactivity and biological interactions in distinct ways compared to its analogues.

Hope this deep dive into this compound has fed your curiosity for the day! What more should we tackle?

Biological Activity

tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse literature sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2S, indicating the presence of a pyridine ring substituted with an ethylthio group and a carbamate functional group. The structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is particularly significant in the context of enzyme inhibition, where the compound may serve as a reversible or irreversible inhibitor depending on the target enzyme involved .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which is crucial in therapeutic contexts such as antiviral and anticancer activities.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may also possess antimicrobial activity .
  • Antiviral Activity : Initial studies suggest potential efficacy against viral proteases, including those associated with SARS-CoV-2 .

Case Studies

  • Antiviral Activity :
    A study evaluated piperidine derivatives for their ability to inhibit viral proteases. Results indicated that modifications to the piperidine scaffold could enhance activity against viruses like SARS-CoV-2. This suggests that this compound may share similar antiviral properties, warranting further investigation .
  • Enzyme Inhibition :
    Research on related carbamates has demonstrated their potential in inhibiting proteases associated with various diseases. For instance, studies have highlighted the importance of structural modifications in enhancing inhibitory effects against specific enzymes involved in disease pathways .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit enzymes involved in viral infections and cancer pathways
AntimicrobialDemonstrated activity against various bacterial strains
AntiviralPotential efficacy against viral proteases, especially SARS-CoV-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyridine carbamates with varying substituents. Below is a detailed comparison of key analogs based on substituents, molecular properties, and applications:

Substituent Variants and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate 6-(ethylthio) C₁₂H₁₈N₂O₂S ~254.39 (calculated) Moderate lipophilicity; sulfur-mediated reactivity
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro C₁₁H₁₄BrClN₂O₂ 321.60 Halogenated; high reactivity in cross-coupling reactions
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-(hydroxymethyl) C₁₁H₁₆N₂O₃ 224.26 (calculated) Hydrophilic; suitable for bioconjugation
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy C₁₄H₂₀N₂O₄ 280.32 (calculated) Electron-rich pyridine; modulates electronic properties
tert-Butyl pyridin-3-ylcarbamate Unsubstituted pyridine C₁₀H₁₄N₂O₂ 194.23 (calculated) Simplest analog; limited steric hindrance

Structural Similarity and Computational Analysis

According to structural similarity metrics (), this compound shares high similarity (>0.80) with:

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8): Similarity score 0.82.

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7): Similarity score 0.83. Polar hydroxymethyl group contrasts with ethylthio’s lipophilicity.

Lower similarity (0.73–0.77) is observed with brominated or unsubstituted analogs, highlighting the critical role of the ethylthio group in distinguishing reactivity and application .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For pyridine derivatives with ethylthio groups, a common approach is reacting 6-(ethylthio)pyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in THF at 0–5°C). Key parameters include:
  • Temperature control : Lower temperatures minimize side reactions like hydrolysis of the carbamate .
  • Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization yields >90% purity .

Q. Example Reaction Table :

StepReagents/ConditionsYieldPurity
16-(ethylthio)pyridin-3-amine, tert-butyl chloroformate, Et₃N, THF, 0°C78%92%
2Column chromatography (hexane:EtOAc 4:1)85%98%

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm the presence of the tert-butyl group (δ 1.3–1.5 ppm, singlet) and ethylthio protons (δ 1.2–1.4 ppm triplet for CH₃, δ 2.5–3.0 ppm quartet for SCH₂) .
  • LC-MS : Detect molecular ion peaks ([M+H]⁺ expected at m/z ~283) and fragmentation patterns .
  • IR spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethylthio group in nucleophilic substitution reactions?

  • Methodological Answer : The ethylthio (-S-C₂H₅) group acts as a leaving group under oxidative or alkylation conditions. For example:
  • Oxidation : Using mCPBA converts -S-C₂H₅ to sulfoxide/sulfone, altering electronic properties and reactivity .
  • Alkylation : React with alkyl halides (e.g., CH₃I) in the presence of base (K₂CO₃) to form thioether derivatives. Kinetic studies show second-order dependence on substrate and nucleophile .

Q. Key Data :

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (Eₐ, kJ/mol)
Oxidation0.45 ± 0.0258.3
Alkylation1.12 ± 0.0542.7

Q. How does substitution at the pyridine ring (e.g., ethylthio vs. chloro/methoxy) affect biological activity?

  • Methodological Answer : Compare analogs using:
  • Enzyme inhibition assays : Test IC₅₀ values against kinases (e.g., EGFR, VEGFR2). Ethylthio derivatives show enhanced lipophilicity, improving membrane permeability but reducing solubility .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that the ethylthio group occupies hydrophobic pockets in target proteins, while electron-withdrawing groups (e.g., Cl) disrupt hydrogen bonding .

Q. Example SAR Table :

SubstituentIC₅₀ (EGFR, nM)LogPSolubility (µg/mL)
Ethylthio12.52.815
Chloro45.32.132
Methoxy28.71.945

Handling & Stability

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) due to carbamate hydrolysis. Stable at pH 7–9 (t₁/₂ > 30 days) .
  • Thermal stability : Decomposes above 80°C (TGA analysis shows 5% weight loss at 85°C). Store at 2–8°C under inert gas (N₂/Ar) .

Contradictions & Gaps in Literature

Q. Why do some studies report conflicting data on the cytotoxicity of pyridine carbamates?

  • Methodological Answer : Discrepancies arise from:
  • Assay variability : MTT vs. resazurin assays yield differing IC₅₀ values due to redox interference with thioether groups .
  • Cell line specificity : Ethylthio derivatives show higher toxicity in HepG2 (liver) vs. HEK293 (kidney) cells, likely due to metabolic activation in hepatocytes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate

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